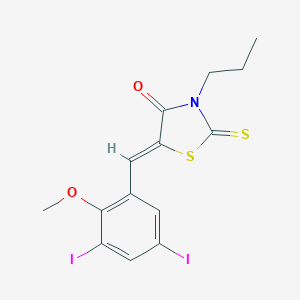![molecular formula C22H21BrN2O3S B301719 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields of research. BPA is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Mechanism of Action
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been found to be a potent inhibitor of several kinases, including EGFR, VEGFR, and PDGFR.
Biochemical and Physiological Effects:
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying signaling pathways in the body. However, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
Future Directions
There are several future directions for research on 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has shown promise in the treatment of inflammatory diseases, and further research is needed to explore its potential in this area. Finally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been found to have neuroprotective effects, and future research could explore its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, or 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, is a chemical compound with significant potential in various fields of research. Its ability to inhibit protein kinases has made it a valuable tool for studying signaling pathways in the body and has shown promise in the treatment of cancer and inflammatory diseases. While 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has some limitations, further research could lead to the development of more potent and selective inhibitors of protein kinases and the exploration of its potential for treating neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide involves several steps. Initially, 3-bromoaniline is reacted with phenylsulfonyl chloride to form 3-bromo(phenylsulfonyl)aniline. This intermediate is then reacted with 3,4-dimethylaniline and acetic anhydride to form 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide.
Scientific Research Applications
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting protein kinases that are overexpressed in cancer cells. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has also been found to be effective in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been used in the study of various signaling pathways in the body.
properties
Product Name |
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C22H21BrN2O3S |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-11-12-19(13-17(16)2)24-22(26)15-25(20-8-6-7-18(23)14-20)29(27,28)21-9-4-3-5-10-21/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
NXASTCZPUZGGLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301659.png)